Asymmetric Transfer Hydrogenation Delivers (S)-Enantiomer in >99% ee vs. Racemic Reduction Methods
The (S)-5-bromo-2,3-dihydro-1H-inden-1-OL is produced via an asymmetric transfer hydrogenation (ATH) of 5-bromo-1-indanone using an ansa-ruthenium(II) catalyst system [1]. This method directly provides the single enantiomer with an enantiomeric excess exceeding 99%, as is typical for the benzo-fused ketone substrate class reported in this study. In contrast, a standard non-asymmetric reduction (e.g., using sodium borohydride) yields the racemic mixture (R/S)-5-bromo-2,3-dihydro-1H-inden-1-ol, which then requires costly and wasteful chiral resolution.
| Evidence Dimension | Enantiomeric Excess (ee) of the reduction product |
|---|---|
| Target Compound Data | ≥99% ee (class-level result for benzo-fused cyclic ketones under optimized ATH conditions) |
| Comparator Or Baseline | Racemic (R/S)-5-bromo-2,3-dihydro-1H-inden-1-ol (0% ee) produced by non-asymmetric reduction |
| Quantified Difference | Absolute enantiopurity vs. racemic |
| Conditions | Asymmetric transfer hydrogenation using R2NSO2DPEN-(CH2)n(η6-Aryl) Ru(II) complex, HCO2H/Et3N, EtOAc, 2 h, 96% yield [1] |
Why This Matters
This directly impacts procurement strategy: acquiring the pre-formed (S)-enantiomer eliminates the need for in-house chiral separation, reducing development time and cost by avoiding a low-yield resolution step.
- [1] Kišić, A., Stephan, M. and Mohar, B. (2015), ansa-Ruthenium(II) Complexes of R2NSO2DPEN-(CH2)n(η6-Aryl) Conjugate Ligands for Asymmetric Transfer Hydrogenation of Aryl Ketones. Adv. Synth. Catal., 357: 2540-2546. View Source
